molecular formula C11H16FNO B13249221 [(3-Fluoro-4-methylphenyl)methyl](2-methoxyethyl)amine

[(3-Fluoro-4-methylphenyl)methyl](2-methoxyethyl)amine

Cat. No.: B13249221
M. Wt: 197.25 g/mol
InChI Key: HFJYOCMZEFMUSX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for (3-Fluoro-4-methylphenyl)methylamine is N-(2-methoxyethyl)-N-[(3-fluoro-4-methylphenyl)methyl]amine . This name reflects the compound’s two primary substituents on the nitrogen atom: a 2-methoxyethyl group and a (3-fluoro-4-methylphenyl)methyl group. The numbering of the phenyl ring begins at the position bearing the fluorine atom (position 3), followed by the methyl group at position 4, ensuring adherence to IUPAC priority rules for substituents.

The structural representation of the compound can be parsed as follows:

  • A benzene ring substituted with a fluorine atom at position 3 and a methyl group at position 4.
  • A methylene bridge (-CH2-) connecting the aromatic ring to the nitrogen atom.
  • A 2-methoxyethyl group (-CH2CH2OCH3) attached to the same nitrogen.

The SMILES notation COCCNCC1=CC=C(C)C(F)=C1 succinctly encodes this structure, highlighting the connectivity of the methoxyethyl chain, the amine group, and the substituted aromatic ring.

CAS Registry Number and Alternative Chemical Identifiers

The CAS Registry Number for (3-Fluoro-4-methylphenyl)methylamine is 1247205-56-6 , a unique identifier assigned by the Chemical Abstracts Service. Additional identifiers include:

Identifier Type Value
MDL Number MFCD16663795
Synonymous Names BLD-266644
SMILES COCCNCC1=CC=C(C)C(F)=C1

These identifiers facilitate precise referencing in chemical databases and regulatory documentation. The compound’s InChIKey , though not explicitly listed in the provided sources, can be computationally derived from its SMILES representation to ensure unambiguous chemical structure retrieval.

Molecular Formula and Weight Analysis

The molecular formula of (3-Fluoro-4-methylphenyl)methylamine is C11H16FNO , indicating 11 carbon atoms, 16 hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom. The molecular weight is 197.25 g/mol , calculated as follows:

$$
\begin{align}
\text{Carbon (C):} & \quad 11 \times 12.01 = 132.11 \, \text{g/mol} \
\text{Hydrogen (H):} & \quad 16 \times 1.008 = 16.13 \, \text{g/mol} \
\text{Fluorine (F):} & \quad 1 \times 19.00 = 19.00 \, \text{g/mol} \
\text{Nitrogen (N):} & \quad 1 \times 14.01 = 14.01 \, \text{g/mol} \
\text{Oxygen (O):} & \quad 1 \times 16.00 = 16.00 \, \text{g/mol} \
\hline
\text{Total:} & \quad 197.25 \, \text{g/mol} \
\end{align
}
$$

This formula and weight align with the compound’s structural complexity, incorporating both aromatic and aliphatic components. The presence of fluorine enhances its electronegativity profile, potentially influencing its reactivity in synthetic pathways.

Structural and Functional Significance

The interplay between the 3-fluoro-4-methylphenyl moiety and the 2-methoxyethyl group defines the compound’s chemical behavior. The fluorine atom introduces electron-withdrawing effects, modulating the aromatic ring’s electronic density, while the methoxy group contributes steric bulk and polarity. These features make the compound a versatile intermediate in the design of pharmacologically active molecules, particularly those targeting neurological receptors.

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

N-[(3-fluoro-4-methylphenyl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C11H16FNO/c1-9-3-4-10(7-11(9)12)8-13-5-6-14-2/h3-4,7,13H,5-6,8H2,1-2H3

InChI Key

HFJYOCMZEFMUSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNCCOC)F

Origin of Product

United States

Preparation Methods

Synthesis of the Fluorinated Benzyl Intermediate

A key intermediate is the (3-fluoro-4-methylphenyl)methyl halide or equivalent electrophile that can undergo nucleophilic substitution with 2-methoxyethylamine.

Typical route:

  • Starting from 3-fluoro-4-methylbenzyl halide (e.g., bromide or chloride), which can be prepared by halogenation of 3-fluoro-4-methyl toluene derivatives under controlled conditions.
  • Alternatively, nucleophilic aromatic substitution (S_NAr) on 3-fluoro-4-methyl-nitrobenzene can be employed to install amine groups, which can be further functionalized.

Reaction conditions:

  • Use of polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Temperature control between 60–80°C to optimize substitution efficiency
  • Catalysts such as potassium iodide (KI) to enhance halide reactivity

Alternative Reductive Amination Route

Another method involves reductive amination of the corresponding benzaldehyde derivative with 2-methoxyethylamine:

  • The benzaldehyde (3-fluoro-4-methylbenzaldehyde) is reacted with 2-methoxyethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
  • This method allows direct formation of the secondary amine without isolating benzyl halide intermediates.
  • Reaction conditions typically involve mild temperatures (room temperature to 40°C) and inert atmosphere to prevent oxidation.

Purification and Characterization

  • Purification is commonly achieved by column chromatography using silica gel with solvent gradients (e.g., hexane/ethyl acetate).
  • Reverse phase high-performance liquid chromatography (RP-HPLC) is used for final purification to achieve >95% purity.
  • Characterization techniques include:
Technique Key Observations
^1H NMR Aromatic protons at δ 6.8–7.2 ppm, methylene protons at δ 3.0–4.0 ppm, methyl group singlet near δ 2.2 ppm
^19F NMR Fluorine resonance near δ -110 ppm confirming fluorine substitution
Mass Spectrometry (MS) Molecular ion peak consistent with calculated molecular weight (e.g., m/z 215 [M+H]+)
FT-IR C-F stretch near 1220 cm^-1, N-H stretch bands, C-H aromatic stretches
Step Reagents/Conditions Yield (%) Notes
Benzyl halide synthesis Halogenation of 3-fluoro-4-methyl toluene; solvents: THF, DMF; temp 60–80°C 70–85 Requires careful temperature control
Nucleophilic substitution Benzyl halide + 2-methoxyethylamine, NaI, triethylamine in DMF, 60°C, 72 h 28–40 Moderate yield; purification by RP-HPLC
Reductive amination 3-fluoro-4-methylbenzaldehyde + 2-methoxyethylamine, NaBH(OAc)3, room temp 50–70 More direct route; milder conditions
Purification Column chromatography, RP-HPLC >95 Essential for high purity
  • The use of sodium iodide in substitution reactions enhances halide leaving group ability, improving nucleophilic substitution efficiency.
  • Triethylamine serves dual roles as a base and scavenger of hydrogen halides formed during the reaction, maintaining reaction progress.
  • Solvent choice critically affects reaction kinetics; polar aprotic solvents stabilize charged intermediates facilitating nucleophilic attack.
  • Prolonged reaction times (up to 5 days in some protocols) are sometimes necessary to drive the reaction to completion due to steric hindrance around the aromatic ring.
  • Reductive amination offers a more straightforward synthesis with fewer purification steps, but requires careful control of reducing agent stoichiometry to avoid over-reduction.

(3-Fluoro-4-methylphenyl)methylamine can be synthesized efficiently via nucleophilic substitution of benzyl halide intermediates or reductive amination of benzaldehyde precursors with 2-methoxyethylamine. Reaction optimization involves solvent selection, use of catalysts or additives like sodium iodide, temperature control, and extended reaction times. Purification by chromatographic techniques ensures high purity for research or industrial applications. The detailed methods and conditions summarized here provide a comprehensive guide for researchers aiming to prepare this compound with high yield and structural fidelity.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(3-Fluoro-4-methylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Fluoro-4-methylphenyl)methylamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine (CAS: 444907-15-7)
  • Structure : The benzyl group has a 4-ethyl substituent instead of 3-fluoro-4-methyl. The second substituent is a 2-(4-methoxyphenyl)ethyl group .
  • Impact: The ethyl group increases hydrophobicity compared to fluorine, while the 4-methoxyphenyl group introduces a polar aromatic system.
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine (CAS: 1025230-61-8)
  • Structure : Features a 4-fluoro-3-methoxybenzyl group and a pyridin-4-ylmethyl group .
  • Impact : The methoxy group at the meta position and pyridine ring enhance hydrogen-bonding capacity. The pyridine moiety introduces basicity, which is absent in the target compound. This structural difference may influence pharmacokinetic properties, such as absorption and metabolism .

Variations in the Aliphatic Chain

(2-Methoxyethyl)(prop-2-en-1-yl)amine (CAS: 58203-01-3)
  • Structure : Contains a 2-methoxyethyl group and an allyl (prop-2-en-1-yl) group .
  • Impact: The absence of an aromatic substituent reduces molecular weight (115.18 g/mol) and complexity. This compound is simpler synthetically but lacks the aromatic pharmacophore critical for receptor binding .
{[4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl]methyl}amine
  • Structure : A 2-methoxyethyl group is attached to a tetrahydropyran ring , forming a cyclic ether structure.
  • Impact : The tetrahydropyran ring adds rigidity and oxygen-based polarity, differing from the flexible 2-methoxyethyl chain in the target compound. This structural feature may enhance metabolic stability but reduce conformational flexibility .

Heterocyclic Analogues

(2-Methoxyethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine
  • Structure : Substitutes the benzyl group with a trimethylpyrazole ring .
  • Impact : The pyrazole ring introduces nitrogen-based hydrogen-bonding sites and aromaticity. This compound is more polar (molecular formula: C10H19N3O) and may exhibit distinct bioactivity, such as kinase inhibition, compared to the target molecule .

Key Differentiators

  • Fluorine vs.
  • 2-Methoxyethyl Chain : Provides better solubility than fully aliphatic chains (e.g., allyl) while maintaining conformational flexibility for target engagement .

Biological Activity

(3-Fluoro-4-methylphenyl)methylamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a 3-fluoro-4-methylphenyl group linked to a 2-methoxyethylamine moiety. Its molecular formula is C12H16FN, with a molecular weight of approximately 197.25 g/mol. The presence of the fluorine atom and methoxy group enhances its lipophilicity, which may improve its ability to penetrate biological membranes .

The biological activity of (3-Fluoro-4-methylphenyl)methylamine is primarily attributed to its interactions with various molecular targets, including:

  • Serotonin Transporters : Preliminary studies suggest that the compound may influence serotonin levels, potentially affecting mood regulation.
  • Norepinephrine Transporters : Similar interactions have been noted, indicating a possible role in modulating norepinephrine pathways.
  • Protein Kinases : Research indicates that it could modulate kinase activity, impacting various cellular signaling pathways.

Biological Activity

Research has demonstrated that compounds with similar structures exhibit a range of biological activities, including:

Case Studies

  • Antitumor Efficacy : In vitro studies have highlighted the effectiveness of similar compounds in inhibiting the growth of various cancer cell lines. For instance, certain derivatives exhibited significant growth inhibition in MDA-MB-468 cells when co-incubated with cytochrome P450 inducers, suggesting enhanced bioactivation .
  • Enzyme Inhibition : Structural analogs have been tested for their ability to inhibit carbohydrate-hydrolyzing enzymes, showcasing potential applications in metabolic disorders .

Comparison with Similar Compounds

A comparative analysis reveals how (3-Fluoro-4-methylphenyl)methylamine stands out among structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(3-Fluoro-5-methylphenyl)methylamineDifferent methyl positioningMay alter biological activity due to structural variation
(4-Fluoro-3-methylphenyl)methylamineVariation in fluorine positionInfluences receptor binding affinity
(3-Chloro-4-methylphenyl)methylamineChlorine instead of fluorinePotentially different pharmacokinetics

The unique combination of the fluorinated aromatic ring and methoxyethyl amine positions this compound as a valuable candidate for further research in drug design and development .

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